molecular formula C22H15F2N3O2 B2427944 N-(3,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 1115420-69-3

N-(3,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Cat. No.: B2427944
CAS No.: 1115420-69-3
M. Wt: 391.378
InChI Key: YKHGSNMWIKFOCM-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F2N3O2/c23-17-11-10-15(12-18(17)24)25-20(28)13-27-19-9-5-4-8-16(19)21(26-22(27)29)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHGSNMWIKFOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic substitution reaction using appropriate fluorinated reagents.

    Formation of Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazolinone moieties.

    Reduction: Reduction reactions can occur, especially at the carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
  • N-(3,4-dichlorophenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
  • N-(3,4-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Uniqueness

This compound is unique due to the presence of the difluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and its ability to interact with biological targets.

Biological Activity

N-(3,4-difluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, enzyme inhibition, and structure-activity relationships (SAR), supported by various studies and data.

Chemical Structure and Properties

The compound features a quinazolinone backbone, which is known for its diverse biological activities. The chemical structure can be represented as follows:

Chemical Formula: C18H16F2N2O
Molecular Weight: 320.33 g/mol
CAS Number: [insert CAS number if available]

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of various quinazolinone derivatives, including this compound. For instance, a study found that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 3.38 µM to 5.73 µM, indicating potent activity compared to standard chemotherapeutics like Methotrexate (IC50: 27.32 µM) .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-73.38
This compoundA5495.73

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, quinazolinone derivatives have shown promising results as α-glucosidase inhibitors with IC50 values significantly lower than standard drugs like acarbose (IC50: 750 µM). The structure of the compound allows for effective binding interactions due to hydrogen bonding and hydrophobic interactions with the enzyme active site .

3. Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications on the quinazolinone scaffold can enhance biological activity. The presence of fluorine substituents on the phenyl ring has been correlated with increased potency against cancer cell lines and improved enzyme inhibition profiles. This highlights the importance of molecular modifications in drug design .

Case Studies

Several case studies have documented the synthesis and biological evaluation of quinazolinone derivatives:

Case Study 1: A series of quinazolinone derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. The study concluded that derivatives with specific substitutions exhibited enhanced activity due to better interaction with target proteins involved in cell division .

Case Study 2: Molecular docking studies revealed that this compound binds effectively to dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism. The binding affinity was comparable to established inhibitors .

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